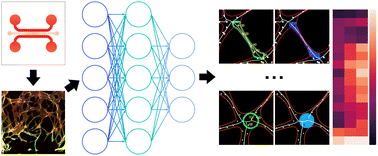Analyzing angiogenesis on a chip using deep learning-based image processing†
Lab on a Chip Pub Date: 2023-01-17 DOI: 10.1039/D2LC00983H
Abstract
Angiogenesis, the formation of new blood vessels from existing vessels, has been associated with more than 70 diseases. Although numerous studies have established angiogenesis models, only a few indicators can be used to analyze angiogenic structures. In the present study, we developed an image-processing pipeline based on deep learning to analyze and quantify angiogenesis. We utilized several image-processing algorithms to quantify angiogenesis, including a deep learning-based cell nuclear segmentation algorithm and image skeletonization. This method could quantify and measure changes in blood vessels in response to biochemical gradients using 16 indicators, including length, width, number, and nuclear distribution. Moreover, this procedure is highly efficient for the three-dimensional quantitative analysis of angiogenesis and can be applied to diverse angiogenesis investigations.

Recommended Literature
- [1] Ground state spin-switching via targeted structural distortion: twisted single-molecule magnets from derivatised salicylaldoximes
- [2] Length-scale dependence of protein hydration-shell density†
- [3] DNA binding of Pd(TC3), a conformable cationic porphyrin with a long-lived triplet state†
- [4] Dinuclear complexes of Mn, Co, Zn and Cd assembled with 1,4-cyclohexanedicarboxylate: synthesis, crystal structures and acetonitrile fluorescence sensing properties†
- [5] Synthesis and characterization of liquid-crystalline ionomers with pendant cholesteryl pyridinium salt mesogens†
- [6] Reaction-driven assembly: controlling changes in membrane topology by reaction cycles†
- [7] Solution-based synthesis of wurtzite Cu2ZnSnS4 nanoleaves introduced by α-Cu2S nanocrystals as a catalyst†
- [8] Selective oxidation of styrene to acetophenone over supported Au–Pd catalyst with hydrogen peroxide in supercritical carbon dioxide
- [9] Classification of bloodstains deposited at different times on floor tiles using hierarchical modelling and a handheld NIR spectrometer†
- [10] Contents list










